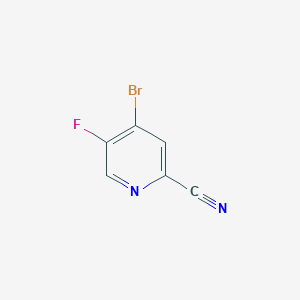

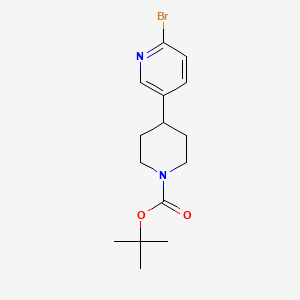

4-Bromo-5-fluoropicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-fluoropicolinonitrilo es un compuesto químico con la fórmula molecular C6H2BrFN2. Es un derivado del picolinonitrilo, caracterizado por la presencia de átomos de bromo y flúor en el anillo de piridina. Este compuesto se utiliza principalmente en diversas síntesis químicas y aplicaciones de investigación debido a su reactividad y propiedades únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-5-fluoropicolinonitrilo típicamente involucra la halogenación de derivados de picolinonitrilo. Un método común es la bromación de 5-fluoropicolinonitrilo usando bromo o un agente bromante en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo a bajas temperaturas para asegurar la bromación selectiva .

Métodos de producción industrial: La producción industrial de 4-Bromo-5-fluoropicolinonitrilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y control preciso de los parámetros de reacción para lograr altos rendimientos y pureza. El producto luego se purifica utilizando técnicas como recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Bromo-5-fluoropicolinonitrilo experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El átomo de bromo puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.

Reacciones de acoplamiento cruzado: Participa en reacciones de acoplamiento de Suzuki-Miyaura y Heck para formar enlaces carbono-carbono, facilitadas por catalizadores de paladio.

Reducción: El grupo nitrilo se puede reducir a una amina usando agentes reductores como hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en solventes apróticos polares como dimetilformamida (DMF).

Reacciones de acoplamiento cruzado: Catalizadores de paladio (Pd(PPh3)4) y ácidos borónicos en presencia de bases como fosfato de potasio (K3PO4).

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Productos principales formados:

- Picolinonitrilos sustituidos

- Derivados de bipiridilo

- Aminopicolinonitrilos

Aplicaciones Científicas De Investigación

4-Bromo-5-fluoropicolinonitrilo se utiliza en varios campos de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 4-Bromo-5-fluoropicolinonitrilo se basa principalmente en su capacidad de sufrir reacciones de sustitución nucleofílica y acoplamiento cruzado. La presencia de grupos que retiran electrones (bromo y flúor) en el anillo de piridina aumenta su reactividad hacia nucleófilos y catalizadores de metales de transición. Esta reactividad se explota en la síntesis de diversos compuestos bioactivos y materiales .

Compuestos similares:

- 4-Bromo-5-cloropicolinonitrilo

- 4-Bromo-5-yodopicolinonitrilo

- 4-Bromo-5-metilpicolinonitrilo

Comparación: 4-Bromo-5-fluoropicolinonitrilo es único debido a la presencia de átomos de bromo y flúor, que imparten propiedades electrónicas y estéricas distintas. En comparación con sus análogos, exhibe mayor reactividad en reacciones de sustitución nucleofílica y acoplamiento cruzado, lo que lo convierte en un intermedio valioso en la síntesis orgánica .

Comparación Con Compuestos Similares

- 4-Bromo-5-chloropicolinonitrile

- 4-Bromo-5-iodopicolinonitrile

- 4-Bromo-5-methylpicolinonitrile

Comparison: 4-Bromo-5-fluoropicolinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Propiedades

Número CAS |

1211582-95-4 |

|---|---|

Fórmula molecular |

C6H2BrFN2 |

Peso molecular |

201.00 g/mol |

Nombre IUPAC |

4-bromo-5-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

Clave InChI |

OBRIYSRNOXSGKR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=CC(=C1Br)F)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)

![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)